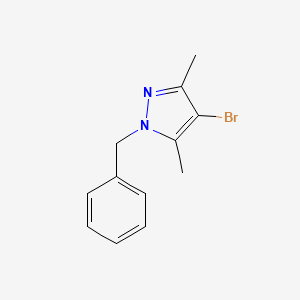

1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole is an organic compound with the molecular formula C10H9BrN2. It has a molecular weight of 237.10 . It is a derivative of pyrazole, a class of organic compounds that contain a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole can be achieved through a reaction involving 1-benzyl-3,5-dimethyl-1H-pyrazole, oxone, and sodium bromide in water and ethyl acetate at 20°C . This reaction is part of a broader class of reactions used to synthesize pyrazoles, which often involve the reaction of hydrazones and α-bromo ketones .Molecular Structure Analysis

The molecular structure of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1-position with a benzyl group, at the 3 and 5-positions with methyl groups, and at the 4-position with a bromo group .Chemical Reactions Analysis

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole can participate in various chemical reactions due to the presence of the reactive bromo group. For instance, it can undergo palladium-catalyzed coupling reactions with aryl triflates to produce N-arylpyrazoles . It can also react with terminal alkynes in a silver-mediated [3 + 2] cycloaddition to produce pyrazoles .Physical And Chemical Properties Analysis

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole is a compound with high gastrointestinal absorption and is able to permeate the blood-brain barrier . It has a Log Po/w (iLOGP) value of 2.36, indicating its lipophilicity . Its water solubility is 0.0962 mg/ml .Scientific Research Applications

Medicinal Chemistry

Pyrazoles, including 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole, have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Drug Discovery

In the field of drug discovery, pyrazoles are of significant interest due to their structural resemblance to imidazole derivatives, such as Histamine and Histidine . This makes them potential candidates for the development of new drugs.

Agrochemistry

Pyrazoles are also used in agrochemistry . Their chemical properties make them useful in the development of new agrochemicals.

Coordination Chemistry

In coordination chemistry, pyrazoles are used to create complex structures . Their ability to form stable complexes with various metals is of particular interest.

Organometallic Chemistry

Pyrazoles play a crucial role in organometallic chemistry . They are used in the synthesis of organometallic compounds, which have applications in various fields, including catalysis and materials science.

Synthesis of 1,4’-Bipyrazoles

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole can be used as a starting material in the synthesis of 1,4’-bipyrazoles . These compounds have potential applications in various fields, including materials science and medicinal chemistry.

Preparation of Solid Hexacoordinate Complexes

This compound can also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in materials science and catalysis.

Synthesis of Amines and Amino Acids

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole can be used in the preparation of some Amines and Amino Acids containing the Pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as Histamine and Histidine .

Safety and Hazards

Future Directions

The future directions for the study and application of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole could involve further exploration of its biological activities and potential uses in medicinal chemistry. Given its structural resemblance to imidazole derivatives such as histamine and histidine , it could be of interest in the development of new pharmaceuticals. Additionally, its reactivity could be exploited in the synthesis of new pyrazole derivatives .

Mechanism of Action

Target of Action

It is known that 4-substituted pyrazoles, a group to which this compound belongs, can act as inhibitors of liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol in the body.

Mode of Action

It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity .

Biochemical Pathways

Given its potential role as an inhibitor of liver alcohol dehydrogenase, it may impact the metabolic pathway of alcohol in the body .

Result of Action

As a potential inhibitor of liver alcohol dehydrogenase, it could potentially affect the metabolism of alcohol in the body .

properties

IUPAC Name |

1-benzyl-4-bromo-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPFJPYTHVCUJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953309.png)

![4-Methyl-3-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2953314.png)

![1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2953319.png)

![(2E)-2-acetyl-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B2953321.png)

![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2953327.png)